molecular formula C18H17NO2 B2813049 ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate CAS No. 138653-55-1

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate

Cat. No. B2813049
M. Wt: 279.339
InChI Key: WNHVTEWLKANJGZ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Molecular Structure Analysis

The molecular formula of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate is C18H17NO2 . The structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .

Scientific Research Applications

Synthesis and Properties

  • Synthesis of Ethyl 1-Aryl-5-Methyl-4-[1-(Phenylhydrazinylidene)ethyl]-1H-Pyrazole-3-Carboxylates

    • This research demonstrates the conversion of Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine, leading to ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates, and then further conversion to other derivatives. It highlights a pathway for synthesizing complex compounds using ethyl indole derivatives (Potopnyk, Matiichuk, & Obushak, 2017).
  • Mechanisms of Cyclisation of Indolo Oxime Ethers

    • This study investigates the cyclization of a series of ethyl 3′-phenyl-4′,6′-dimethoxyindol-7′-yl-2-(hydroxyimino)acetates, exploring the mechanism for forming ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates. It sheds light on the chemical behavior and synthesis of complex indole-based structures (Clayton, Black, & Harper, 2008).

Biological Activities

  • Synthesis and Anti-Hepatitis B Virus Activities of Ethyl 5-Hydroxy-1H-Indole-3-Carboxylates

    • This research focused on designing and synthesizing a series of ethyl 5-hydroxyindole-3-carboxylates and evaluating their anti-HBV activities. Among them, specific compounds displayed significant anti-HBV activity, showcasing the potential therapeutic applications of these derivatives (Zhao, Zhao, Chai, & Gong, 2006).
  • Synthesis and Antiviral Activity of Ethyl 1,2-Dimethyl-5-Hydroxy-1H-Indole-3-Carboxylates and Their Derivatives

    • This study involves the synthesis of new ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including testing against influenza A and other viruses. It highlights the chemical versatility of ethyl indole derivatives in developing potential antiviral agents (Ivashchenko et al., 2014).

Chemical Transformations and Applications

  • Thiocyanation of Indoles

    • The treatment of ethyl indole-2-carboxylate with thiocyanogen in acetic acid, producing 3-thiocyanatoindoles, is detailed in this research. It provides insights into the functionalization of indole derivatives for various chemical applications (Tamura, Kwon, Chun, & Ikeda, 1978).
  • Synthesis of 3-Pyrrol-3′-Yloxindoles with a Carbamate Function

    • This paper discusses the synthesis of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, highlighting the versatility of indole derivatives in forming complex organic structures (Velikorodov, Kuanchalieva, & Ionova, 2011).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, chemical reactivity, mechanism of action, and safety profile of ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate. This could lead to the development of new drugs and therapies.

properties

IUPAC Name

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-3-21-18(20)17-15(13-9-5-4-6-10-13)14-11-7-8-12(2)16(14)19-17/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHVTEWLKANJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate

Citations

For This Compound
1
Citations
E Yasui, M Wada, N Takamura - Tetrahedron, 2009 - Elsevier
Aryl hydrazones, the precursor of Fischer indole synthesis, were easily obtained by nucleophilic addition of aryllithium reagents to diazo esters. The aryl hydrazones were converted into …
Number of citations: 50 www.sciencedirect.com

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